molecular formula C7H10O B12311362 Bicyclo[3.2.0]heptan-2-one CAS No. 29268-42-6

Bicyclo[3.2.0]heptan-2-one

Cat. No.: B12311362
CAS No.: 29268-42-6
M. Wt: 110.15 g/mol
InChI Key: LNJNDNOHSVRMLG-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]heptan-2-one: is an organic compound with the molecular formula C7H10O It is a bicyclic ketone, characterized by its unique structure which includes a seven-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemoenzymatic Synthesis: One of the methods for preparing bicyclo[3.2.0]heptan-2-one involves the enzymatic resolution of racemic mixtures using lipases.

    Classical Chemical Synthesis: Another approach involves the reduction of ketones followed by acetylation and subsequent oxidation.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but large-scale synthesis typically follows similar chemoenzymatic or classical chemical routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bicyclo[3.2.0]heptan-2-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary, but typically involve nucleophiles and appropriate catalysts.

Major Products:

    Oxidation Products: Various lactones and carboxylic acids.

    Reduction Products: Alcohols and other reduced derivatives.

    Substitution Products: Substituted ketones and other derivatives.

Mechanism of Action

The mechanism of action of bicyclo[3.2.0]heptan-2-one involves its interaction with various molecular targets, depending on its specific derivatives and applications. For instance, in biological systems, its derivatives may interact with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

Uniqueness: Bicyclo[32

Properties

CAS No.

29268-42-6

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

bicyclo[3.2.0]heptan-2-one

InChI

InChI=1S/C7H10O/c8-7-4-2-5-1-3-6(5)7/h5-6H,1-4H2

InChI Key

LNJNDNOHSVRMLG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CCC2=O

Origin of Product

United States

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